

Application Note: ^1H and ^{13}C NMR Characterization of 3-(4-Nitrophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

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Abstract

This document provides a detailed protocol for the characterization of **3-(4-Nitrophenyl)propanoic acid** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data facilitates the structural confirmation and purity assessment of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This note includes comprehensive experimental procedures, tabulated spectral data, and a graphical representation of the analytical workflow.

Introduction

3-(4-Nitrophenyl)propanoic acid is a nitro-substituted aromatic carboxylic acid. Its molecular structure and the presence of various functional groups make NMR spectroscopy an ideal technique for its characterization. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR reveals the carbon framework of the molecule. Accurate NMR data is crucial for researchers in organic synthesis and drug development to verify the identity and purity of their compounds.

Data Presentation

The ^1H and ^{13}C NMR spectral data for **3-(4-Nitrophenyl)propanoic acid** are summarized in the tables below. The spectra were recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectral Data of **3-(4-Nitrophenyl)propanoic acid** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 10.0	br s	1H	-COOH
8.18	d, J = 8.7 Hz	2H	Ar-H (ortho to NO_2)
7.42	d, J = 8.7 Hz	2H	Ar-H (meta to NO_2)
3.09	t, J = 7.6 Hz	2H	-CH ₂ -Ar
2.80	t, J = 7.6 Hz	2H	-CH ₂ -COOH

Table 2: ^{13}C NMR Spectral Data of **3-(4-Nitrophenyl)propanoic acid** (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
178.4	-COOH
148.1	Ar-C (C- NO_2)
146.8	Ar-C (C-CH ₂)
129.9	Ar-CH (meta to NO_2)
124.0	Ar-CH (ortho to NO_2)
35.0	-CH ₂ -COOH
30.2	-CH ₂ -Ar

Experimental Protocols

1. Sample Preparation

- Weigh approximately 10-20 mg of **3-(4-Nitrophenyl)propanoic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

- Instrument: A 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16-32.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 16 ppm.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
 - Number of Scans: 1024-4096 (or more, depending on sample concentration).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: -10 to 220 ppm.

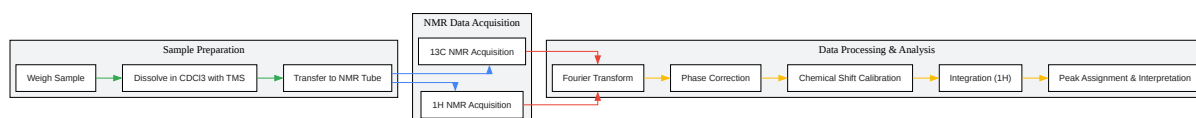
3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H NMR spectrum.
- Determine the multiplicities and coupling constants (J) from the ^1H NMR spectrum.
- Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of **3-(4-Nitrophenyl)propanoic acid**.



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